6-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]hexanoic acid
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Overview
Description
6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid is a complex organic compound that belongs to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a thiophene derivative with an imidazole derivative under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted imidazole derivatives .
Scientific Research Applications
6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biotinylated compounds for biochemical assays
Mechanism of Action
The mechanism of action of 6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid involves its interaction with specific molecular targets. It acts as a coenzyme in various carboxylation reactions, facilitating the transfer of carbon dioxide. The compound binds to enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase, playing a crucial role in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Biotin: A well-known vitamin that shares a similar structure but with different functional groups.
Biotin Aldehyde: A derivative with an aldehyde group instead of the carboxylic acid group.
Phosphine Biotin: A modified biotin used for labeling proteins
Uniqueness
6-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Hexanoic Acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in various chemical reactions and its role as a coenzyme make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H18N2O3S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]hexanoic acid |
InChI |
InChI=1S/C11H18N2O3S/c14-9(15)5-3-1-2-4-8-10-7(6-17-8)12-11(16)13-10/h7-8,10H,1-6H2,(H,14,15)(H2,12,13,16)/t7-,8-,10-/m0/s1 |
InChI Key |
CUIOUBJXOZHWNJ-NRPADANISA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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